molecular formula C10H14ClNO2 B14334220 1-(4-Methoxyanilino)propan-2-one;hydrochloride CAS No. 104401-78-7

1-(4-Methoxyanilino)propan-2-one;hydrochloride

Cat. No.: B14334220
CAS No.: 104401-78-7
M. Wt: 215.67 g/mol
InChI Key: VSNXEOJRKKYVIE-UHFFFAOYSA-N
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Description

1-(4-Methoxyanilino)propan-2-one;hydrochloride is an organic compound that belongs to the class of anilines. It is characterized by the presence of a methoxy group attached to the aniline ring and a propan-2-one moiety. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyanilino)propan-2-one;hydrochloride typically involves the reaction of 4-methoxyaniline with propan-2-one under acidic conditions. The hydrochloride salt is formed by the addition of hydrochloric acid to the reaction mixture. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the mixing of reactants in a reactor, followed by the addition of hydrochloric acid. The reaction mixture is then cooled, and the product is isolated by filtration and drying.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyanilino)propan-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted anilines

Scientific Research Applications

1-(4-Methoxyanilino)propan-2-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyanilino)propan-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)ethanone
  • 4-Methoxyaniline
  • 1-(4-Methoxyphenyl)propan-2-one

Uniqueness

1-(4-Methoxyanilino)propan-2-one;hydrochloride is unique due to its specific structure, which combines the properties of aniline and propan-2-one. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

CAS No.

104401-78-7

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

1-(4-methoxyanilino)propan-2-one;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-8(12)7-11-9-3-5-10(13-2)6-4-9;/h3-6,11H,7H2,1-2H3;1H

InChI Key

VSNXEOJRKKYVIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC1=CC=C(C=C1)OC.Cl

Origin of Product

United States

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